3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a fluoropropyl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinolinone core.
Fluoropropylation: The introduction of the fluoropropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the quinolinone core with a fluoropropylating agent under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Automated Purification Systems: These systems are used to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluoropropyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate
Uniqueness
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinolinone core structure combined with the fluoropropyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the fluoropropyl group may enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
651315-42-3 |
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Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
3-(3-fluoropropyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14FNO/c13-7-3-5-10-8-9-4-1-2-6-11(9)14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) |
InChI Key |
ZCGITBUWIMMYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCCF |
Origin of Product |
United States |
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